Levomethadyl acetate
Levomethadyl acetate
Levacetylmethadol is an acetate ester and a tertiary amino compound. It has a role as an opioid analgesic and a mu-opioid receptor antagonist.
Levo-alphacetylmethadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Levacetylmethadol is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. Levacetylmethadol was withdrawn from use in the European Union due to its high risk of QT interval prolongation. The production of levacetylmethadol in the US has ceased as well.
Levomethadyl acetate is a natural product found in Bos taurus and Apis cerana with data available.
Levomethadyl Acetate is only found in individuals that have used or taken this drug. It is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. [PubChem] Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.
A narcotic analgesic with a long onset and duration of action.
Levo-alphacetylmethadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Levacetylmethadol is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. Levacetylmethadol was withdrawn from use in the European Union due to its high risk of QT interval prolongation. The production of levacetylmethadol in the US has ceased as well.
Levomethadyl acetate is a natural product found in Bos taurus and Apis cerana with data available.
Levomethadyl Acetate is only found in individuals that have used or taken this drug. It is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. [PubChem] Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.
A narcotic analgesic with a long onset and duration of action.
Brand Name:
Vulcanchem
CAS No.:
1477-40-3
VCID:
VC0532970
InChI:
InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1
SMILES:
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C
Molecular Formula:
C23H31NO2
Molecular Weight:
353.5 g/mol
Levomethadyl acetate
CAS No.: 1477-40-3
Inhibitors
VCID: VC0532970
Molecular Formula: C23H31NO2
Molecular Weight: 353.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Levacetylmethadol is an acetate ester and a tertiary amino compound. It has a role as an opioid analgesic and a mu-opioid receptor antagonist. Levo-alphacetylmethadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance. Levacetylmethadol is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. Levacetylmethadol was withdrawn from use in the European Union due to its high risk of QT interval prolongation. The production of levacetylmethadol in the US has ceased as well. Levomethadyl acetate is a natural product found in Bos taurus and Apis cerana with data available. Levomethadyl Acetate is only found in individuals that have used or taken this drug. It is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. [PubChem] Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability. A narcotic analgesic with a long onset and duration of action. |
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CAS No. | 1477-40-3 |
Product Name | Levomethadyl acetate |
Molecular Formula | C23H31NO2 |
Molecular Weight | 353.5 g/mol |
IUPAC Name | [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate |
Standard InChI | InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1 |
Standard InChIKey | XBMIVRRWGCYBTQ-AVRDEDQJSA-N |
Isomeric SMILES | CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
SMILES | CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES | CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Appearance | Solid powder |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 15 mg/mL 1.79e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate Acemethadone Acetylmethadol Alphacetylmethadol Amidolacetate Dimepheptanol LAAM Levo alpha Acetylmethadol Levo-alpha-Acetylmethadol Levoacetylmethadol Levomethadyl Levomethadyl Acetate Levomethadyl Acetate Hydrochloride Methadol Methadyl Acetate ORLAAM |
Reference | 1: Lott DC, Strain EC, Brooner RK, Bigelow GE, Johnson RE. HIV risk behaviors during pharmacologic treatment for opioid dependence: a comparison of levomethadyl acetate [corrected] buprenorphine, and methadone. J Subst Abuse Treat. 2006 Sep;31(2):187-94. Epub 2006 Jul 18. Erratum in: J Subst Abuse Treat. 2006 Oct;31(3):317. PubMed PMID: 16919747. 2: Law F. Review: levomethadyl acetate hydrochloride improves retention in treatment and reduces heroin use in heroin dependence. Evid Based Ment Health. 2002 Nov;5(4):107. PubMed PMID: 12440445. 3: Deamer RL, Wilson DR, Clark DS, Prichard JG. Torsades de pointes associated with high dose levomethadyl acetate (ORLAAM). J Addict Dis. 2001;20(4):7-14. Review. PubMed PMID: 11760927. 4: Johnson RE, Chutuape MA, Strain EC, Walsh SL, Stitzer ML, Bigelow GE. A comparison of levomethadyl acetate, buprenorphine, and methadone for opioid dependence. N Engl J Med. 2000 Nov 2;343(18):1290-7. PubMed PMID: 11058673. 5: Jones HE, Strain EC, Bigelow GE, Walsh SL, Stitzer ML, Eissenberg T, Johnson RE. Induction with levomethadyl acetate: safety and efficacy. Arch Gen Psychiatry. 1998 Aug;55(8):729-36. PubMed PMID: 9707384. 6: Eissenberg T, Bigelow GE, Strain EC, Walsh SL, Brooner RK, Stitzer ML, Johnson RE. Dose-related efficacy of levomethadyl acetate for treatment of opioid dependence. A randomized clinical trial. JAMA. 1997 Jun 25;277(24):1945-51. PubMed PMID: 9200635. 7: Levomethadyl acetate to be used in narcotic treatment programs. Clin Pharm. 1993 Nov;12(11):797, 800. PubMed PMID: 8275644. 8: Grevert P, Masover B, Goldstein A. Failure of methadone and levomethadyl acetate (levo-alpha-acetylmethadol, LAAM) maintenance to affect memory. Arch Gen Psychiatry. 1977 Jul;34(7):849-53. PubMed PMID: 879977. 9: Levine R, Zaks A, Fink M, Freedman AM. Levomethadyl acetate: prolonged duration of opioid effects, including cross tolerance to heroin, in man. 1973 [proceedings]. NIDA Res Monogr. 1976 Jul;(8):84-5. PubMed PMID: 995184. 10: Levine R, Zaks A, Fink M, Freedman AM. Levomethadyl acetate. Prolonged duration of opioid effects, including cross tolerance to heroin, in man. JAMA. 1973 Oct 15;226(3):316-8. PubMed PMID: 4740931. |
PubChem Compound | 15130 |
Last Modified | Feb 18 2024 |
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